Product packaging for Nialamide-d4(Cat. No.:)

Nialamide-d4

Cat. No.: B1162513
M. Wt: 302.36
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing Nialamide (B1662786) as a Research Probe in Historical and Current Research Paradigms

Nialamide is a non-selective and irreversible monoamine oxidase inhibitor (MAOI) from the hydrazine (B178648) chemical class. medchemexpress.comncats.iowikipedia.org It was formerly developed as an antidepressant but was later withdrawn from the market. wikipedia.org Despite its withdrawal from clinical use, nialamide continues to be a valuable tool in biomedical research.

Historically and currently, nialamide serves as a research probe to investigate the function and inhibition of monoamine oxidases (MAO-A and MAO-B), enzymes crucial for the metabolism of neurotransmitters like dopamine (B1211576). medchemexpress.comresearchgate.netjneurosci.org Its ability to inhibit both forms of MAO makes it a standard compound in studies exploring the roles of these enzymes in both normal physiology and disease models. medchemexpress.comresearchgate.net For instance, research has utilized nialamide to study dopamine clearance in the prefrontal cortex and to explore its potential neuroprotective effects. jneurosci.orgresearchgate.net In studies related to Parkinson's disease models, nialamide has been used alongside other MAOIs to understand the role of MAO-B in neurotoxicity. researchgate.net

More recent research has also explored nialamide as a precursor for developing new chemical entities. One study demonstrated that modifying nialamide through ionizing radiation could produce derivatives, such as 3-hydroxy-N-benzylpropanamide (HBPA), with potential anti-inflammatory properties, which were then tested in in vitro macrophage cell lines. researchgate.netnih.gov

Research AreaApplication of NialamideReference
NeuropharmacologyUsed as a non-selective MAO inhibitor to study dopamine clearance and neurotransmitter metabolism. jneurosci.org
Neurodegenerative Disease ModelsInvestigated for its protective effects against MPTP-induced dopaminergic neurotoxicity in mouse models, highlighting the role of MAO-B. researchgate.net
Drug DiscoveryServed as a parent compound for the synthesis of new derivatives with potential anti-inflammatory activity. researchgate.netnih.gov
Gut Microbiota ResearchIdentified as an inhibitor of bacterial β-glucuronidases, suggesting a role in modulating drug action affected by gut microbes. taylorandfrancis.com

The Significance of Isotopic Labeling, Specifically Deuteration, in Advanced Pharmaceutical and Biological Investigations

Isotopic labeling is a technique that involves replacing one or more atoms of a molecule with their isotope. musechem.com In pharmaceutical and biological research, stable isotopes like deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are invaluable tools. symeres.com Deuteration, the replacement of hydrogen (¹H) with deuterium, is particularly significant for several reasons.

Firstly, the greater mass of deuterium compared to hydrogen can lead to a phenomenon known as the kinetic isotope effect (KIE). musechem.comresearchgate.net This effect can slow down the rate of chemical reactions that involve the breaking of a carbon-deuterium bond compared to a carbon-hydrogen bond. In drug development, this can translate to enhanced metabolic stability, as the drug becomes more resistant to metabolic degradation by enzymes. musechem.comsymeres.com This alteration can improve a drug's pharmacokinetic profile. symeres.com

Secondly, and most relevant to Nialamide-d4, deuterated compounds are essential as internal standards for quantitative analysis using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. symeres.comcymitquimica.comprinceton.edu Because a deuterated molecule is chemically almost identical to its non-deuterated counterpart, it behaves similarly during sample preparation, chromatography, and ionization. sigmaaldrich.com However, its increased mass allows it to be distinguished by a mass spectrometer. nih.govnih.gov By adding a known quantity of the deuterated standard to a sample, researchers can accurately calculate the concentration of the unlabeled target compound, correcting for any loss or variation during the analytical process. princeton.edunih.gov This ensures high precision and accuracy in pharmacokinetic and metabolic studies. nih.gov

Scope and Research Objectives for this compound Studies in Preclinical and In Vitro Contexts

The primary research objective for this compound is to serve as a labeled internal standard for the accurate quantification of nialamide in preclinical and in vitro experiments. usbio.net Preclinical studies involve research that begins before clinical trials and can include in vitro (using cell cultures in a petri dish or test tube) and in vivo (using animal models) methodologies to gather initial data on a compound's biological effects. creative-biolabs.comnews-medical.net

In a typical in vitro study, such as those investigating nialamide's effect on MAO enzyme activity in isolated cells or its metabolism by liver microsomes, researchers need to measure the concentration of nialamide accurately. antineo.fr this compound is added to the biological samples (e.g., cell lysates, incubation media) at a known concentration. princeton.edu During analysis by a method like Liquid Chromatography-Mass Spectrometry (LC-MS), both nialamide and this compound are detected. By comparing the instrument's response for nialamide to that of the known amount of this compound, a precise concentration of nialamide in the original sample can be determined. nih.gov This approach is crucial for establishing accurate dose-response relationships and for characterizing the compound's metabolic fate in a controlled, non-clinical setting. nih.govfda.gov

The use of this compound is therefore confined to the analytical laboratory as a research tool and is not intended for therapeutic investigation itself. Its scope is to support the robust quantitative bioanalysis required during the early, non-human stages of drug discovery and development. creative-biolabs.comfda.gov

Table 2: Conceptual Data on the Use of this compound as an Internal Standard in a Hypothetical In Vitro Metabolism AssayThis table illustrates how a fixed amount of this compound is used to quantify the remaining Nialamide after incubation with liver microsomes, correcting for experimental variability.
Sample IDIncubation Time (min)This compound Added (ng)MS Peak Area Ratio (Nialamide / this compound)Calculated Nialamide Concentration (μM)
Control 10100.9810.0
Test 130100.656.6
Test 260100.343.5
Test 3120100.121.2

Properties

Molecular Formula

C₁₆H₁₄D₄N₄O₂

Molecular Weight

302.36

Synonyms

2-[2-(Benzylcarbamoyl)ethyl]hydrazide Isonicotinic-d4 Acid;  1-[2-(Benzylcarbamoyl)ethyl]-2-isonicotin-d4-oylhydrazine;  Espril-d4;  N1-Beta-Benzylcarbamoyl-ethyl-N2-isonicotin-d4-oyl-hydrazine;  NSC 124514-d4;  Nialamid-d4;  Niamid-d4;  Niamidal-d4;  Niamid

Origin of Product

United States

Synthetic Methodologies and Deuterium Incorporation Strategies for Nialamide D4

Chemical Synthesis Pathways for Nialamide (B1662786) and its Deuterated Analogues

The synthesis of Nialamide fundamentally involves the coupling of two key structural components: an isonicotinic hydrazide moiety and an N-benzylpropanamide side chain. nih.gov The general synthesis pathway for the non-deuterated parent compound, Nialamide, typically proceeds via the reaction of isonicotinic hydrazide (isoniazid) with a suitable derivative of N-benzyl-3-aminopropanamide.

Isonicotinic Acid-d4 → Isonicotinoyl-d4 Chloride → Isonicotinic Hydrazide-d4 + N-Benzyl-3-halopropanamide → Nialamide-d4

The critical step is the preparation of the deuterated heterocyclic building block, Isonicotinic Acid-d4 or its derivatives. vulcanchem.com This ensures that the deuterium (B1214612) atoms are incorporated at the desired positions from the outset, which are then carried through the subsequent reaction steps to yield the final this compound product.

Targeted Deuteration Approaches for this compound: Principles and Execution

The targeted deuteration of a molecule like Nialamide is performed to create a compound with a higher metabolic stability without significantly altering its fundamental chemical structure and biological activity. The replacement of hydrogen with deuterium can slow down metabolic processes that involve the cleavage of carbon-hydrogen bonds, a phenomenon known as the kinetic isotope effect. medchemexpress.com

For this compound, the deuterium atoms are not randomly distributed but are specifically located on the pyridine (B92270) ring of the isonicotinoyl group. synzeal.com This precise placement is a hallmark of a targeted deuteration strategy, which contrasts with non-specific labeling methods. The principle is to start with a selectively deuterated building block, which guarantees the location of the isotopic labels in the final molecule. d-nb.info

Regioselective Deuterium Labeling Techniques

Regioselective labeling is essential for producing a specific isotopologue like this compound, where all four deuterium atoms are located on the pyridine ring at positions 2, 3, 5, and 6. synzeal.com Achieving such high regioselectivity is challenging and generally precludes late-stage hydrogen-deuterium exchange on the final Nialamide molecule, which often results in a mixture of products with poor selectivity. nih.gov

The most effective strategy is the de novo synthesis using a pre-labeled building block. The synthesis of this compound relies on the availability of Isonicotinic Acid-d4 or Isonicotinohydrazide-2,3,5,6-d4. synzeal.comvulcanchem.com The preparation of such deuterated pyridine rings can be achieved through several methods:

Catalytic Reduction: The reduction of pyridine derivatives using deuterium gas (D₂) in the presence of a catalyst can introduce deuterium, although controlling regioselectivity can be difficult. nih.gov

Base-Catalyzed H/D Exchange: The use of a strong base in a deuterated solvent like DMSO-d₆ can promote H/D exchange on pyridine rings. Recent methods using potassium tert-butoxide have shown promise for regioselective deuteration at specific positions of the pyridine system. rsc.orgchemrxiv.org

Metal-Catalyzed H/D Exchange: Transition metal catalysts, such as those based on iron or palladium, can facilitate the exchange of hydrogen for deuterium from a source like heavy water (D₂O) under specific conditions. researchgate.netresearchgate.net These methods are continually being refined to improve selectivity and scalability.

For this compound, the synthesis would typically start from commercially available pyridine-d5, which is then converted to Isonicotinic Acid-d4, ensuring complete deuteration of the ring. nih.gov

Isotopic Purity and Chemical Stability Considerations for this compound Synthesis

Isotopic Purity: Achieving high isotopic purity is a critical quality attribute for deuterated compounds used in research and pharmaceutical applications. acs.org Isotopic purity refers to the percentage of molecules in a sample that contain the desired number and location of deuterium atoms. Impurities can arise from under-deuteration (fewer than four D atoms), over-deuteration, or mis-deuteration (D atoms at incorrect positions). nih.gov The isotopic purity of the final this compound product is directly dependent on the purity of the deuterated starting materials, such as Isonicotinic Acid-d4. nih.gov Pharmaceutical-grade deuterated compounds often require isotopic enrichment levels exceeding 98% or even 99.5%. rsc.org

Chemical Stability: this compound, like its non-deuterated counterpart, contains hydrazine (B178648) and amide functional groups that can be susceptible to hydrolysis or oxidation under certain conditions. Therefore, appropriate handling and storage are necessary to maintain its chemical integrity. Commercial suppliers often recommend storing the compound at -20°C to minimize degradation. This ensures the long-term stability of the compound and prevents potential isotopic scrambling, where deuterium atoms might exchange with hydrogen from trace amounts of water or other protic sources.

Advanced Spectroscopic Characterization of Deuterium Integration and Labeling Patterns

Confirming the successful synthesis, isotopic purity, and structural integrity of this compound requires a combination of advanced spectroscopic techniques. rsc.org

| Molecular Rotational Resonance (MRR) | Provides highly precise structural information and distinguishes between isotopomers. | An emerging technique that can unambiguously identify and quantify different isotopologues and isotopomers in a mixture, even those with very similar structures. | d-nb.infonih.gov |

High-Resolution Mass Spectrometry (HR-MS) is particularly valuable for accurately determining the mass of the molecule and calculating the percentage of isotopic enrichment by comparing the signal intensities of the desired deuterated molecule (d4) with other isotopologues (d0, d1, d2, d3, etc.). rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for structural elucidation. In ¹H NMR, the absence of signals from the pyridine ring protons confirms that deuteration has occurred at these positions. epj-conferences.org Conversely, ²H NMR provides direct evidence by showing a signal for the deuterium nuclei, confirming their presence and location within the molecule. plos.orgnih.gov The combination of these methods provides a comprehensive characterization of the this compound compound, ensuring its identity, quality, and suitability for its intended application.

Analytical Applications of Nialamide D4 As an Internal Standard in Quantitative Assays

Role of Nialamide-d4 in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Bioanalytical Quantification

The precision of quantitative bioanalytical methods, particularly those employing Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), is critically dependent on the effective use of internal standards. This compound, as a deuterated analog of nialamide (B1662786), serves as an ideal stable isotope-labeled (SIL) internal standard. Its chemical and physical properties are nearly identical to the unlabeled analyte, nialamide. This similarity ensures that this compound co-elutes with nialamide during chromatographic separation and experiences similar ionization efficiency in the mass spectrometer's ion source. The key distinction lies in its mass, which is four daltons higher due to the replacement of four hydrogen atoms with deuterium (B1214612). This mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard, enabling accurate quantification even when matrix effects are present.

Method Development and Validation Parameters for this compound Internal Standards

The development and validation of bioanalytical methods incorporating this compound as an internal standard adhere to stringent regulatory guidelines. A fundamental aspect of method development is the optimization of chromatographic conditions to ensure co-elution of nialamide and this compound. This is crucial for the internal standard to effectively compensate for variations in sample preparation and instrument response.

Validation of such methods typically includes the assessment of several key parameters to ensure the reliability of the analytical data. These parameters are summarized in the table below:

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity and Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.No significant interfering peaks at the retention time of the analyte and internal standard.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99
Accuracy and Precision The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification).
Matrix Effect The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.The coefficient of variation (CV) of the matrix factor should be ≤ 15%.
Extraction Recovery The efficiency of the extraction procedure for the analyte from the biological matrix.Consistent and reproducible, though not required to be 100%.
Stability The chemical stability of the analyte in a given matrix under specific conditions for given time intervals.Analyte concentration within ±15% of the initial concentration.

Addressing Matrix Effects and Ionization Interference with Deuterated Analogs in Complex Biological Matrices

A significant challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components from complex biological matrices (e.g., plasma, urine, tissue homogenates) suppress or enhance the ionization of the analyte, leading to inaccurate quantification. This compound is instrumental in mitigating these effects.

Because this compound shares a very similar chemical structure and chromatographic behavior with nialamide, it is affected by the matrix in a nearly identical manner. Any suppression or enhancement of the nialamide signal is mirrored by a proportional change in the this compound signal. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability introduced by matrix effects is effectively normalized, leading to more accurate and reliable quantitative results. The use of a stable isotope-labeled internal standard like this compound is widely considered the gold standard for correcting matrix effects in LC-MS/MS assays.

Quantitative Analysis of Nialamide and Related Compounds in Preclinical Biological Matrices

The application of this compound as an internal standard is particularly valuable in preclinical research, where the quantification of nialamide and its metabolites in various biological matrices is essential for understanding its pharmacokinetic and pharmacodynamic properties.

Application in In Vitro Systems (e.g., Microsomes, Hepatocytes, Cell Cultures)

In vitro metabolic studies are crucial in early drug discovery to assess the metabolic stability of a compound. These assays often involve incubating the compound with liver microsomes, hepatocytes, or other cell cultures. This compound is added to these in vitro systems at a known concentration before sample processing. This allows for the accurate quantification of the remaining parent compound (nialamide) over time, providing a measure of its metabolic rate. The use of this compound corrects for any variability in sample preparation, such as protein precipitation or liquid-liquid extraction, and for any instrument fluctuations.

Application in Animal Tissue and Fluid Samples for Preclinical Research

In preclinical animal studies, determining the concentration of a drug in various tissues and biological fluids (e.g., plasma, brain, liver) is fundamental to establishing its absorption, distribution, metabolism, and excretion (ADME) profile. The complexity of these matrices makes accurate quantification challenging. By incorporating this compound as an internal standard, researchers can develop robust and reliable LC-MS/MS methods to measure nialamide concentrations in these diverse preclinical samples. This ensures that the pharmacokinetic parameters derived from these studies are accurate and can be confidently used to inform further drug development decisions.

Methodological Advancements in Isotope-Dilution Mass Spectrometry Utilizing this compound

Isotope-dilution mass spectrometry (IDMS) is a definitive analytical technique that provides a high level of accuracy and is often used for reference measurement procedures. The principle of IDMS involves adding a known amount of an isotopically labeled standard (in this case, this compound) to a sample containing the unlabeled analyte (nialamide). The ratio of the two is then measured by mass spectrometry.

Recent advancements in mass spectrometry instrumentation, such as high-resolution mass spectrometry (HRMS), have further enhanced the power of IDMS. When coupled with a stable isotope-labeled internal standard like this compound, HRMS allows for highly selective and sensitive quantification, even in the most complex matrices. The high mass accuracy of these instruments minimizes the risk of isobaric interferences, further improving the quality of the quantitative data. The use of this compound in advanced IDMS methods represents a state-of-the-art approach for the precise and accurate quantification of nialamide in a variety of analytical and research applications.

Preclinical Metabolic Pathway Elucidation Using Nialamide D4

In Vitro Metabolic Stability Assessment of Nialamide-d4 and Nialamidewikipedia.orgcore.ac.ukresearchgate.netnih.gov

The initial step in characterizing the metabolic fate of a new chemical entity involves assessing its stability in the presence of drug-metabolizing enzymes. These in vitro assays predict how quickly a drug might be cleared from the body, a key determinant of its pharmacokinetic profile.

Hepatic Microsomal and Hepatocyte Incubation Studieswikipedia.orgcore.ac.ukresearchgate.netnih.gov

The liver is the primary site of drug metabolism. sigmaaldrich.com In vitro studies typically utilize subcellular fractions (microsomes) or intact cells (hepatocytes) from the livers of preclinical species and humans to model this process. nih.gov

Hepatic Microsomes : These are vesicles formed from the endoplasmic reticulum of liver cells and are rich in Phase I metabolic enzymes, most notably the Cytochrome P450 (CYP) superfamily. sigmaaldrich.comwikipedia.orgnih.gov Incubating this compound and its unlabeled counterpart with liver microsomes allows for the specific investigation of oxidative metabolism. sigmaaldrich.com The reaction is initiated by adding a cofactor-regenerating system, such as NADPH. googleapis.com

Hepatocytes : As intact liver cells, hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes (e.g., glucuronosyltransferases). nih.gov Incubations with hepatocytes provide a more comprehensive picture of metabolic pathways, including both the initial biotransformation and subsequent conjugation reactions that facilitate excretion.

In a typical experiment, this compound is incubated with a suspension of either microsomes or hepatocytes at a physiological temperature (37°C). Aliquots are taken at various time points, and the reaction is stopped by adding a solvent like acetonitrile. googleapis.com The concentration of the remaining parent compound is then measured, usually by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Table 1: Illustrative Experimental Design for this compound In Vitro Stability Assay

ParameterConditionRationale
Test System Human & Rat Liver Microsomes; Human & Rat HepatocytesTo assess species differences in metabolism.
Compound Conc. 1 µMA standard concentration for kinetic studies.
Incubation Time 0, 5, 15, 30, 60 minutesTo measure the rate of disappearance of the parent compound.
Cofactors NADPH-regenerating system (for microsomes)To support the catalytic activity of CYP enzymes. googleapis.com
Analysis Method LC-MS/MSFor sensitive and specific quantification of this compound.

Determination of Intrinsic Clearance (CLint) in In Vitro Modelswikipedia.orgresearchgate.net

The data from incubation studies are used to calculate the intrinsic clearance (CLint), a measure of the liver's intrinsic ability to metabolize a drug. nih.govresearchgate.net This is derived from the rate of disappearance of the parent compound. The in vitro half-life (t½) is determined from the slope of the natural logarithm of the remaining drug concentration versus time. googleapis.com

The CLint is then calculated using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein amount)

This value can be scaled to predict the hepatic clearance in a whole organism, providing a crucial link between in vitro data and in vivo pharmacokinetics. nih.gov A study of 86 central nervous system drugs found that in vitro CLint values in human liver microsomes ranged widely, from <5.8 to 477 µL/min/mg, highlighting the diverse metabolic fates of different compounds. nih.gov

Table 2: Hypothetical In Vitro Metabolic Stability Data for Nialamide (B1662786)

In Vitro SystemIn Vitro t½ (min)Calculated CLint (µL/min/mg protein)Predicted Clearance Class
Human Liver Microsomes 2527.7Moderate
Rat Liver Microsomes 1546.2High
Human Hepatocytes 4017.3Low-Moderate
Rat Hepatocytes 2231.5Moderate

Identification and Characterization of Nialamide Metabolites Through Deuterium (B1214612) Tracingresearchgate.netsigmaaldrich.comdynamed.comnih.gov

A primary goal of preclinical metabolism studies is to identify the chemical structures of metabolites. The use of this compound significantly simplifies this process. The four deuterium atoms increase the mass of the molecule by four daltons compared to unlabeled Nialamide. usbio.net This mass difference acts as a clear and unambiguous tag.

When a sample from an incubation study is analyzed by mass spectrometry, metabolites derived from this compound will appear as "doublets" or pairs of peaks: one for the metabolite containing the deuterium label and one for the corresponding unlabeled metabolite (if a 1:1 mixture was used). This allows for the rapid differentiation of drug-related material from endogenous components of the biological matrix. nih.gov

Mass Spectrometry-Based Metabolite Identification (Met-ID) Strategiescore.ac.uk

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive technique for metabolite identification. nih.govresearchgate.net The process involves:

Chromatographic Separation : The complex mixture from the incubation is separated using liquid chromatography.

Mass Detection (MS1) : A full scan of the masses eluting from the column is performed. The presence of peak pairs separated by 4 mass units indicates a potential metabolite.

Fragmentation (MS2) : The instrument isolates a specific parent ion (e.g., the protonated molecule [M+H]+ of a potential metabolite) and fragments it. The resulting fragmentation pattern provides structural information. Comparing the fragmentation patterns of the labeled and unlabeled metabolites helps to pinpoint the site of metabolic modification.

For Nialamide, potential metabolic pathways include hydroxylation, N-dealkylation, and hydrolysis of the amide or hydrazine (B178648) linkages. dynamed.com Nialamide is also known to be metabolized into isoniazid. wikipedia.org

Table 3: Potential Nialamide Metabolites and Expected Mass-to-Charge Ratios (m/z) in Positive Ion Mode

Metabolic ReactionMetabolite StructureExpected m/z [M+H]+ (Nialamide)Expected m/z [M+H]+ (this compound)Mass Shift (Da)
Parent Nialamide299.15303.17+4
Hydroxylation Hydroxy-Nialamide315.15319.17+4
Hydrolysis Isonicotinic acid hydrazide (Isoniazid)138.06138.060
N-debenzylation Debenzyl-Nialamide209.09213.11+4

Note: If the metabolic reaction occurs on the benzyl (B1604629) group where the deuterium atoms are located, the mass shift may differ.

Elucidation of Enzyme Systems Involved in Nialamide Biotransformation (e.g., Cytochrome P450, Glucuronosyltransferases)core.ac.uknih.gov

Once metabolites are identified, the next step is to determine which enzyme systems are responsible for their formation.

Cytochrome P450 (CYP) Enzymes : These are the primary enzymes for Phase I oxidative metabolism. mdpi.commdpi.com To identify the specific CYP isoforms involved (e.g., CYP3A4, CYP2D6, CYP2C9), experiments are conducted using a panel of recombinant human CYP enzymes or by using isoform-selective chemical inhibitors in microsomal incubations. dynamed.com

Monoamine Oxidase (MAO) : As Nialamide is an MAO inhibitor, its interaction with this enzyme is of primary interest for its pharmacological effect. mdpi.comnih.gov However, its systemic clearance is more likely dominated by higher-capacity pathways like CYP-mediated metabolism.

Glucuronosyltransferases (UGTs) : These Phase II enzymes conjugate glucuronic acid to the drug or its Phase I metabolites, increasing water solubility for excretion. The formation of glucuronide conjugates is typically studied in hepatocyte incubations, as microsomes have limited UGT activity without specific cofactors. taylorandfrancis.com

Comparative Metabolic Profiling Across Different Preclinical Species and In Vitro Systemsnih.gov

Metabolic pathways can vary significantly between species. Therefore, it is essential to compare the metabolic profiles of Nialamide in human-derived in vitro systems with those from preclinical animal species (e.g., rat, mouse, dog, monkey). The goal is to identify an animal model whose metabolic profile most closely resembles that of humans.

For instance, a study on the metabolism of dopamine (B1211576) after Nialamide administration in rats found that Nialamide was a less effective MAO inhibitor in old rats compared to young ones, suggesting age-related differences in its metabolic handling or effects. nih.gov Another study evaluated the toxicity of Nialamide in different rat-derived cell systems (liverbeads and WIF-B9 cells), which can reflect metabolism-related toxicity. researchgate.net By comparing the types and relative amounts of metabolites formed in human hepatocytes versus hepatocytes from different animal species, researchers can select the most appropriate species for definitive preclinical safety and toxicology studies.

Table 4: Illustrative Comparative Metabolite Profile of Nialamide (% of Total Metabolites)

MetaboliteHuman HepatocytesRat HepatocytesDog HepatocytesMonkey Hepatocytes
Hydroxy-Nialamide 45%20%55%40%
Isoniazid 15%35%10%20%
Debenzyl-Nialamide 25%30%20%25%
Nialamide-Glucuronide 15%15%15%15%

This hypothetical data suggests that the monkey may be a more predictive metabolic model for Nialamide in humans than the rat, due to the more similar proportions of the primary hydroxylated and hydrolyzed metabolites.

Investigation of Nialamide D4 in Preclinical Pharmacokinetic Research Models

In Vitro and Ex Vivo Pharmacokinetic Parameters of Deuterated Nialamide (B1662786)

The initial stages of characterizing a new chemical entity involve a battery of in vitro and ex vivo assays to predict its behavior in a biological system. core.ac.uk These studies provide foundational knowledge of a compound's intrinsic properties, which can influence its ultimate pharmacokinetic profile.

Plasma Protein Binding Studies in Preclinical Species

Table 1: Representative Plasma Protein Binding of Various CNS Drugs

CompoundSpeciesProtein Binding (%)
Amoxapine (B1665473)Human~90% drugbank.com
Olanzapine (B1677200)Human93% drugbank.com
Tetrabenazine (B1681281)Human82-85% drugbank.com
α-HTBZ (metabolite)Human60-68% drugbank.com
β-HTBZ (metabolite)Human59-63% drugbank.com
ClozapineHuman95% acs.org

This table is for illustrative purposes to show typical values for CNS drugs, as specific data for Nialamide-d4 was not found.

Cellular Permeability and Distribution Assays (e.g., Caco-2, PAMPA)

To predict the oral absorption and blood-brain barrier penetration of this compound, in vitro permeability assays are employed. The Caco-2 cell permeability assay, which uses a human colon adenocarcinoma cell line that differentiates into a polarized monolayer resembling the intestinal epithelium, is a widely accepted model for assessing intestinal drug absorption. google.com The Parallel Artificial Membrane Permeability Assay (PAMPA) is another high-throughput screening tool used to predict passive transcellular permeability. youtube.comnih.gov

These assays are critical in early drug development. google.comgoogleapis.com For instance, the PAMPA model can be adapted to predict blood-brain barrier penetration, which is particularly relevant for a centrally acting agent like Nialamide. science.gov While direct experimental values for this compound in these assays are not publicly available, such studies are fundamental for any new chemical entity intended for oral administration and central nervous system activity. acs.org

Evaluation of Deuterium (B1214612) Isotope Effects on Pharmacokinetic Behavior in Preclinical Models

Deuteration involves the replacement of one or more hydrogen atoms in a molecule with its heavier isotope, deuterium. This substitution can lead to a stronger chemical bond, which may slow down metabolic processes that involve the cleavage of that bond, a phenomenon known as the kinetic isotope effect. nih.gov

Comparison of this compound and Nialamide Pharmacokinetic Profiles in Research Models

The primary rationale for developing this compound is to investigate the potential for an altered pharmacokinetic profile compared to its non-deuterated counterpart, Nialamide. The kinetic isotope effect can result in reduced metabolic clearance, leading to a longer half-life, increased plasma exposure (AUC), and potentially a lower peak plasma concentration (Cmax). drugbank.comnih.gov

Table 2: Comparison of Pharmacokinetic Parameters for a Deuterated vs. Non-Deuterated Compound (Example: Enzalutamide (B1683756) in Rats)

ParameterEnzalutamided3-Enzalutamide% Change
Cmax (ng/mL)2,258 ± 1933,055 ± 229+35% nih.gov
AUC0–t (h·ng/mL)51,483 ± 2,904104,401 ± 6,393+102% nih.gov
t½ (hours)11.9 ± 2.418.4 ± 2.2+55% nih.gov

This table is based on data for enzalutamide and its deuterated analog and serves as an example of potential pharmacokinetic changes due to deuteration. nih.gov

Implications of Deuteration for Research Model Extrapolation

Understanding the impact of deuteration on the pharmacokinetics in preclinical models is crucial for extrapolating the findings to humans. nih.gov The species-specific differences in drug-metabolizing enzymes can influence the magnitude of the deuterium isotope effect. nih.gov Therefore, a thorough characterization of the metabolic pathways of Nialamide in different preclinical species and in human-derived in vitro systems (e.g., human liver microsomes) is essential. researchgate.net

If the primary metabolic pathway of Nialamide involves cleavage of a C-H bond that is replaced with a C-D bond in this compound, a significant isotope effect is more likely to be observed. google.comgoogle.com This can lead to a more favorable pharmacokinetic profile, potentially allowing for different dosing regimens. google.com However, the translation of these effects from animal models to humans must be done with caution, considering potential differences in enzyme kinetics and metabolic pathways. nih.gov The ultimate goal is to use the preclinical data to predict the human pharmacokinetics of this compound more accurately.

Molecular and Cellular Pharmacodynamic Investigations with Nialamide D4

Mechanistic Studies on Monoamine Oxidase (MAO) Inhibition Using Deuterated Probes

The use of deuterated compounds like Nialamide-d4 has been instrumental in elucidating the mechanisms of MAO inhibition. Deuterium (B1214612) substitution can lead to a kinetic isotope effect, where the rate of a chemical reaction is slowed when a heavier isotope is substituted for a lighter one at a bond that is broken during the reaction. mdpi.com This effect is a powerful tool in studying enzyme mechanisms. mdpi.com

Enzyme Kinetic Analysis with this compound in Biochemical Assays

In the context of MAO inhibition, the oxidation of the inhibitor is often a rate-determining step. mdpi.com By replacing specific hydrogen atoms with deuterium in a molecule like Nialamide (B1662786), researchers can slow down its metabolism by MAO. This allows for a more detailed examination of the binding and inactivation steps.

While specific enzyme kinetic data for this compound is not extensively available in the public domain, the principles of using deuterated probes in MAO research are well-established. For instance, studies with other deuterated MAO inhibitors, such as deuterated L-deprenyl, have shown that the carbon-deuterium bond is broken more slowly by MAO-B. frontiersin.org This slowing of the reaction rate facilitates the separation of enzyme binding from subsequent catalytic steps, providing clearer insights into the kinetic parameters of inhibition. frontiersin.orgmdpi.com

Biochemical assays to determine the inhibitory potential of compounds like this compound typically involve incubating the inhibitor with purified MAO enzymes or mitochondrial preparations rich in MAO. The enzyme's activity is then measured using a substrate that produces a detectable product (e.g., fluorescent or radioactive). The concentration of the inhibitor required to reduce enzyme activity by 50% (IC50) is a key parameter determined from these assays.

ParameterDescriptionRelevance in this compound Studies
IC50 The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.A lower IC50 value indicates a more potent inhibitor. Comparing the IC50 of Nialamide and this compound can reveal the kinetic isotope effect.
Ki The inhibition constant, representing the affinity of the inhibitor for the enzyme.Provides a more fundamental measure of inhibitory potency than IC50.
k_inact The maximal rate of enzyme inactivation.Characterizes irreversible inhibitors and can be influenced by isotopic substitution.

Investigation of Binding Interactions with MAO Subtypes (MAO-A, MAO-B)

Computational docking simulations are often employed to predict the binding modes of inhibitors within the active sites of MAO-A and MAO-B. mdpi.com These studies can reveal key amino acid residues involved in the interaction and explain the basis for an inhibitor's selectivity (or lack thereof). The active sites of MAO-A and MAO-B are largely hydrophobic, but subtle differences in their shape and volume account for their different specificities. nih.gov

The use of this compound in these studies can help to validate and refine computational models by providing experimental data that reflects the influence of isotopic substitution on binding affinity and inhibitory activity.

Exploration of this compound as a Tool for Receptor Interaction Studies

Beyond its role as an MAO inhibitor, Nialamide and its deuterated form can be utilized as research tools to explore interactions with other biological targets, such as neurotransmitter receptors.

Dopamine (B1211576) D4 Receptor Binding and Functional Assays in Cellular Models

The dopamine D4 receptor is a G-protein coupled receptor (GPCR) implicated in various neurological processes and is a target for some psychiatric drugs. drugtargetreview.comnih.gov While Nialamide's primary action is on MAO, studies have investigated the potential for MAO inhibitors and related compounds to interact with dopamine receptors. researchgate.net

Cellular models expressing the dopamine D4 receptor are used to assess the binding affinity and functional activity of compounds like this compound. Binding assays, often using a radiolabeled ligand that specifically binds to the D4 receptor, can determine if this compound competes for binding. Functional assays measure the cellular response following receptor activation or blockade, such as changes in intracellular cyclic AMP (cAMP) levels. mdpi.com

Although direct evidence of this compound's interaction with the D4 receptor is limited, the structural features of Nialamide could potentially allow for some level of interaction. The high-resolution crystal structure of the D4 receptor has revealed a unique binding pocket that can accommodate a variety of ligands. drugtargetreview.comnih.gov

This compound's Role in Investigating Neurotransmitter System Modulation in Research Models

By inhibiting MAO, this compound increases the synaptic levels of monoamine neurotransmitters like dopamine, norepinephrine, and serotonin. vulcanchem.com This makes it a valuable tool in research models for studying the effects of enhanced monoaminergic neurotransmission.

In preclinical research, Nialamide has been used in combination with other agents to study the modulation of neurotransmitter systems. For example, it has been used in reserpine-treated animal models to investigate the effects of restoring monoamine levels. frontiersin.orgnih.gov The use of this compound in such models could offer a more controlled way to manipulate neurotransmitter levels due to its potentially altered pharmacokinetic profile. This allows for a more precise investigation of the downstream effects on receptor signaling and neuronal circuitry. frontiersin.org

Research into Other Proposed Biological Activities and Target Engagement

Recent research has explored the broader biological effects of MAO inhibitors beyond their impact on neurotransmitter levels. For instance, some MAO inhibitors have been shown to possess anti-inflammatory properties. nih.gov

Studies have demonstrated that Nialamide can reduce neuroinflammation in models of ischemic stroke by decreasing the number of microglia and astrocytes and reducing the expression of pro-inflammatory cytokines like TNF-α. nih.gov The use of this compound in these research areas could help to dissect the specific mechanisms underlying these effects, distinguishing between those related to MAO inhibition and potential off-target interactions.

Furthermore, the investigation of deuterated compounds is a growing area of interest in drug discovery for its potential to improve metabolic stability and reduce the formation of reactive metabolites. While Nialamide itself was withdrawn from the market due to toxicity concerns, studying this compound can still provide valuable insights into the structure-activity relationships and metabolic pathways of hydrazine-based MAO inhibitors. ncats.iovulcanchem.com

Selective Inhibition of Bacterial Beta-Glucuronidases in Research Contexts

Research has identified Nialamide as a potent inhibitor of bacterial β-glucuronidase (GUS). nih.govresearchgate.net This enzyme, produced by intestinal microbiota, is implicated in the reactivation of certain drug metabolites, which can lead to toxicity. nih.gov A notable example is the chemotherapeutic agent irinotecan, whose active metabolite, SN-38, is detoxified in the liver via glucuronidation. The resulting SN-38 glucuronide is then excreted into the gastrointestinal tract, where bacterial GUS can cleave the glucuronide moiety, releasing the toxic SN-38 and causing severe diarrhea. nih.gov

In a study screening a library of FDA-approved drugs, Nialamide was identified as a highly effective inhibitor of purified bacterial GUS. nih.gov Crucially, the research demonstrated that Nialamide exhibited no significant inhibitory activity against purified mammalian β-glucuronidase, highlighting its selectivity for the bacterial enzyme. nih.gov This selectivity is a key finding, as it suggests the potential to mitigate drug-induced gastrointestinal side effects without interfering with mammalian metabolic processes.

Further investigations using a cell-based assay with living Escherichia coli confirmed Nialamide's potent inhibitory effect on endogenous bacterial GUS activity. nih.gov The half-maximal inhibitory concentration (IC50) values from these studies quantify Nialamide's potency.

Inhibitory Activity of Nialamide and Other Drugs on β-Glucuronidase (GUS)
CompoundAssay TypeTargetAverage IC50 Value
NialamideCell-free biochemical assayPurified Bacterial GUS71 nM nih.gov
NialamideCell-based assayEndogenous GUS in E. coli17 nM nih.gov
IsocarboxazidCell-free biochemical assayPurified Bacterial GUS128 nM nih.gov
IsocarboxazidCell-based assayEndogenous GUS in E. coli336 nM nih.gov
Amoxapine (B1665473)Cell-free biochemical assayPurified Bacterial GUS388 nM nih.gov
AmoxapineCell-based assayEndogenous GUS in E. coli119 nM nih.gov
PhenelzineCell-free biochemical assayPurified Bacterial GUS2300 nM nih.gov
MefloquineCell-free biochemical assayPurified Bacterial GUS1.2 µM nih.gov

Investigation of Anti-Inflammatory Modulatory Effects of Nialamide Derivatives in Cellular Assays

The anti-inflammatory potential of Nialamide and its derivatives has been explored in cellular models of inflammation. spandidos-publications.comnih.gov One study investigated the biological properties of novel compounds generated from Nialamide through γ-irradiation. spandidos-publications.com The resulting compounds, including a cyclized product named nialaminosin and several benzylpropanamide derivatives, were assessed for their anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated macrophage cell lines, specifically murine RAW 264.7 and canine DH82 cells. spandidos-publications.comnih.gov

The research found that while the parent Nialamide compound had some activity, its irradiation-modified derivatives exhibited significantly enhanced anti-inflammatory properties. spandidos-publications.com This was measured by their ability to inhibit the production of key pro-inflammatory mediators, nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). spandidos-publications.comnih.gov The derivative 3-hydroxy-N-benzylpropanamide (HBPA) was identified as being particularly potent. spandidos-publications.com The enhanced effects of these derivatives suggest that structural modification of the parent Nialamide molecule can augment its anti-inflammatory activity. spandidos-publications.com

Inhibitory Effects of Nialamide and its Derivatives on Pro-Inflammatory Mediators in LPS-Stimulated RAW 264.7 Cells
CompoundInhibition of NO Production (IC50)Inhibition of PGE2 Production (IC50)
Nialamide (Parent Compound 1)>200 µg/ml spandidos-publications.com>200 µg/ml spandidos-publications.com
Nialaminosin (Compound 2)86.2 ± 1.1 µM spandidos-publications.com80.7 ± 1.0 µM spandidos-publications.com
3-amino-N-benzylpropanamide (Compound 3)194.4 ± 2.1 µM spandidos-publications.com176.4 ± 1.9 µM spandidos-publications.com
3-methoxy-N-benzylpropanamide (Compound 4)110.5 ± 1.3 µM spandidos-publications.com98.7 ± 1.1 µM spandidos-publications.com
3-hydroxy-N-benzylpropanamide (HBPA) (Compound 5)63.5 ± 0.8 µM spandidos-publications.com55.4 ± 0.6 µM spandidos-publications.com
N-benzylpropanamide (Compound 6)168.4 ± 1.8 µM spandidos-publications.com155.6 ± 1.6 µM spandidos-publications.com

Advanced Research Methodologies and Future Directions for Deuterated Nialamide

Integration of Nialamide-d4 into Systems Biology and Omics-Based Research (e.g., Metabolomics, Proteomics)

The integration of this compound into systems biology and omics-based research holds the potential to provide a more holistic understanding of its effects. In metabolomics, this compound can serve as a stable isotope tracer to follow the metabolic fate of the parent compound and its derivatives. By using techniques like mass spectrometry, researchers can differentiate between the drug-derived metabolites and the endogenous metabolome, allowing for a precise mapping of the metabolic pathways influenced by Nialamide (B1662786). This can reveal previously unknown biochemical alterations and off-target effects.

In the field of proteomics, this compound can be utilized in chemical proteomics approaches to identify direct and indirect protein targets. For instance, activity-based protein profiling (ABPP) could be adapted using a this compound-based probe to identify and quantify the engagement of MAOs and other potential off-targets in a complex biological sample. This would provide valuable information on the selectivity of the drug and help in understanding the molecular mechanisms underlying its pharmacological effects. The data generated from these omics studies can be integrated to build comprehensive models of Nialamide's mechanism of action.

Research AreaPotential Application of this compoundExpected Outcome
Metabolomics Stable isotope tracer in metabolic profiling studies.Precise tracking of Nialamide metabolism and its impact on endogenous metabolic pathways.
Proteomics As a basis for chemical probes in Activity-Based Protein Profiling (ABPP).Identification and quantification of direct protein targets, including MAOs and potential off-targets.
Systems Biology Integration of metabolomic and proteomic data.Development of comprehensive models of Nialamide's mechanism of action and cellular effects.

Potential for this compound in Biomarker Discovery and Validation Studies in Preclinical Research

This compound is poised to be a valuable tool in the discovery and validation of biomarkers in preclinical research, particularly in the context of neurological disorders where MAOs play a significant role. One of the primary applications of this compound in this area is its use as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS). cerilliant.com Its near-identical physicochemical properties to the unlabeled Nialamide, but distinct mass, allow for precise and accurate quantification of the parent drug in biological matrices. nih.gov

Furthermore, in biomarker discovery studies, this compound can be used to investigate how the inhibition of MAO affects the levels of various neurotransmitters and their metabolites. By accurately measuring changes in these endogenous compounds in response to Nialamide treatment, researchers can identify potential biomarkers of drug efficacy or disease progression. The use of a deuterated standard ensures the reliability of these measurements, which is crucial for the validation of any potential biomarker.

Development of Novel Research Tools and Probes Based on this compound Structure

The unique properties of this compound make it an excellent candidate for the development of novel research tools and probes for studying MAOs. A significant area of potential is in the creation of positron emission tomography (PET) radioligands. By incorporating a positron-emitting isotope, such as fluorine-18, into the this compound structure, a highly specific probe for imaging MAO-B in the living brain could be developed. nih.gov The deuterium (B1214612) substitution can be strategically used to slow down the metabolism of the radiotracer, thereby improving its pharmacokinetic properties and enhancing the imaging signal. acs.orgnih.gov

Moreover, fluorescent probes based on the this compound scaffold could be synthesized for use in in vitro and cellular imaging applications. koreascience.krcolumbia.edu These probes would allow for the visualization of MAO distribution and activity at a subcellular level, providing valuable insights into the enzyme's role in different neuronal populations and disease states. Such tools would be instrumental in high-throughput screening assays for the discovery of new MAO inhibitors.

Research Tool/ProbeBased on this compound StructurePotential Application
PET Radioligand Incorporation of a positron-emitting isotope (e.g., ¹⁸F).In vivo imaging of MAO-B distribution and density in the brain.
Fluorescent Probe Attachment of a fluorophore to the this compound scaffold.In vitro and cellular imaging of MAO localization and activity.
Affinity-Based Probe Functionalization for use in affinity chromatography.Isolation and identification of MAO-binding proteins and complexes.

Broader Implications of Isotopic Labeling for Understanding Drug-Target Interactions and Metabolism in Research

The use of this compound exemplifies the broader implications of isotopic labeling in modern pharmacological research. The kinetic isotope effect, where the C-D bond is stronger and breaks more slowly than a C-H bond, is a fundamental principle that can be leveraged to modulate drug metabolism. musechem.comuniupo.it By strategically placing deuterium atoms at sites of metabolism, the pharmacokinetic profile of a drug can be fine-tuned to increase its half-life, reduce the formation of toxic metabolites, and enhance its therapeutic window. precisionbusinessinsights.comzionmarketresearch.com

Stable isotope labeling is also crucial for elucidating drug-target interactions. Techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) can provide dynamic information about protein conformation and ligand binding. researchgate.net While not directly applicable to the irreversible inhibition by Nialamide, similar principles with reversible deuterated ligands can be used to study the binding dynamics of drugs to their targets. Furthermore, the use of isotopically labeled compounds as internal standards has become the gold standard in quantitative bioanalysis, ensuring the accuracy and reliability of pharmacokinetic and pharmacodynamic studies. researchgate.net

Q & A

Q. What are the critical physicochemical properties of Nialamide-d4, and how do they influence experimental design in pharmacokinetic studies?

this compound (CAS 51-12-7; C₁₆H₁₈N₄O₂; MW 298.34) is a deuterated analog used to enhance metabolic stability in tracer studies. Key properties include isotopic purity (>98% deuterium incorporation), solubility in polar solvents (e.g., methanol, DMSO), and stability under controlled pH (4–8). These properties necessitate protocols for storage (e.g., -20°C in inert atmospheres) and handling (e.g., PPE to avoid inhalation/contact per safety guidelines) . Experimental designs must account for deuterium isotope effects on reaction kinetics, which may alter metabolic pathways compared to non-deuterated analogs.

Q. How can researchers validate the isotopic purity of this compound, and what analytical techniques are most reliable?

Isotopic purity is validated using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) . HRMS confirms molecular ion peaks at m/z 302.34 (accounting for deuterium substitution), while ¹H-NMR detects residual proton signals in deuterated positions (<2%). For quantitative analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards is recommended to minimize matrix effects .

Q. What are the primary challenges in synthesizing this compound, and how are they mitigated?

Synthesis involves deuterium exchange at specific positions (e.g., aromatic or aliphatic hydrogens), often requiring catalytic deuteration or isotope-enriched precursors . Key challenges include preventing isotopic scrambling and ensuring regioselectivity. Mitigation strategies:

  • Use of palladium/platinum catalysts under controlled H₂/D₂ atmospheres.
  • Optimization of reaction time/temperature to minimize side products. Raw synthetic yields and purity metrics should be cross-validated with orthogonal methods (e.g., HPLC, NMR) .

Advanced Research Questions

Q. How should researchers design dose-response studies for this compound to account for deuterium-specific pharmacokinetic variability?

  • Independent variables : Dose concentration, administration route (oral vs. intravenous).
  • Dependent variables : Plasma half-life, metabolite profiles (via LC-MS/MS), tissue distribution.
  • Controls : Non-deuterated Nialamide for direct comparison. Statistical power calculations (e.g., ANOVA with p < 0.05) must incorporate deuterium’s kinetic isotope effect (KIE), which may slow metabolic clearance by 2–5×. Pilot studies are critical to refine dose ranges .

Q. What methodologies resolve contradictions in this compound’s reported metabolic stability across in vitro and in vivo models?

Discrepancies often arise from interspecies differences in cytochrome P450 (CYP) enzyme activity. To address this:

  • In vitro : Use human liver microsomes (HLMs) with CYP isoform-specific inhibitors (e.g., ketoconazole for CYP3A4).
  • In vivo : Compare rodent vs. primate models, adjusting for hepatic blood flow rates. Data normalization to protein binding and free fraction concentrations improves cross-model comparability .

Q. How can researchers ensure reproducibility in this compound studies, particularly when replicating literature protocols?

Reproducibility requires:

  • Detailed metadata : Batch-specific isotopic purity, solvent suppliers (e.g., Sigma-Aldrich vs. TCI), and equipment calibration records.
  • Standardized protocols : Adherence to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing.
  • Negative controls : Include deuterium-free analogs to isolate isotope effects. Cross-lab validation through collaborative networks (e.g., multi-center trials) is strongly advised .

Q. What strategies optimize the use of this compound in tracer studies for complex biological matrices (e.g., brain tissue)?

  • Sample preparation : Solid-phase extraction (SPE) with deuterated internal standards to correct for recovery losses.
  • Quantification : Stable isotope dilution assays (SIDA) paired with LC-MS/MS, ensuring signal-to-noise ratios >10:1.
  • Sensitivity thresholds : Limit of quantification (LOQ) should be ≤1 ng/mL for low-abundance metabolites .

Methodological Considerations Table

AspectRecommendationEvidence Sources
Isotopic Validation HRMS, NMR, LC-MS/MS
Safety Protocols PPE, controlled storage (-20°C, argon)
Data Analysis ANOVA, t-tests, error bars (SD/SEM)
Reproducibility FAIR data principles, metadata sharing

Gaps and Future Directions

  • Unresolved : Impact of long-term deuterium exposure on enzymatic selectivity.
  • Recommendation : Longitudinal studies comparing this compound with newer deuterated analogs (e.g., Nialamide-d6) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.